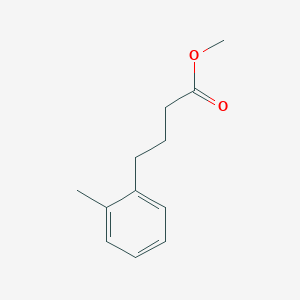

![molecular formula C15H18F6O3 B1508335 3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate CAS No. 824411-04-3](/img/structure/B1508335.png)

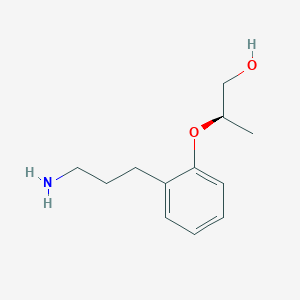

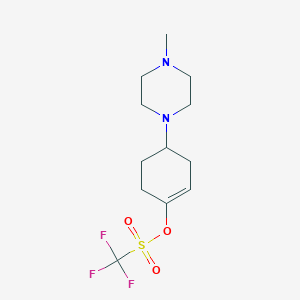

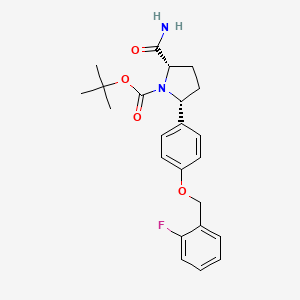

3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate

Vue d'ensemble

Description

The compound “3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate” is a unique chemical with the empirical formula C4H2F6O3 . It is also known as 2,2-Bis(trifluoromethyl)-2-hydroxyacetic acid or 2-Hydroxy-2-trifluoromethyl-3,3,3-trifluoropropionic acid .

Molecular Structure Analysis

The molecule shows approximately Cs symmetry. The carboxy group is nearly coplanar with the C—OH moiety and the O=C—C—O (H) torsion angle is 5.5 (2)° . An intramolecular O—H…O hydrogen bond occurs .Physical And Chemical Properties Analysis

The compound has a molecular weight of 212.05 . It is a perfluorinated hydroxyisobutyric acid derivative .Applications De Recherche Scientifique

Directed Homogeneous Hydrogenation

Research by Brown et al. (2003) delved into directed homogeneous hydrogenation processes, focusing on methyl anti-3-hydroxy-2-methylpentanoate. The study highlighted the utility of bicyclo[2.2.1]heptadiene derivatives in metal-catalyzed reactions, specifically using rhodium catalysts. These findings contribute to understanding the catalytic reduction and addition reactions involving complex bicyclic structures, which may relate to the synthesis and functionalization of the compound (Brown, Evans, & James, 2003).

Ene Reactions of Trifluoronitrosomethane

Barlow et al. (1980) explored the ene reactions of trifluoronitrosomethane, leading to the formation of N-alkenyl-N-trifluoromethylhydroxylamines. This study is relevant due to the involvement of trifluoromethyl groups and the potential for such reactions to modify or create molecules similar to the compound of interest, especially in the context of introducing or manipulating trifluoromethylated motifs within complex organic frameworks (Barlow, Haszeldine, & Murray, 1980).

Synthesis and Chemistry of Bicyclo[4.1.0]hept-1,6-ene

Billups et al. (1996) reported on the synthesis and chemical behavior of Bicyclo[4.1.0]hept-1,6-ene, which provides insight into the reactivity and synthetic approaches for bicyclic systems similar to the compound . This research helps understand the dynamics and potential synthetic routes involving bicyclic structures, particularly those that may undergo ring expansion, contraction, or functionalization reactions (Billups et al., 1996).

Selective Reaction with Exo-Isomers in ROMP

Seehof et al. (1993) investigated the selective reaction with exo-isomers in ring-opening olefin metathesis polymerization (ROMP) of fluoroalkyl-substituted norbornene derivatives. This study highlights the specificity in reactions involving bicyclic structures with fluoroalkyl groups, which is pertinent to understanding the reactivity and potential applications of "3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate" in polymer science or materials engineering (Seehof, Grutke, & Risse, 1993).

Safety and Hazards

This compound is classified as a skin corrosive/irritant and can cause serious eye damage. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Propriétés

IUPAC Name |

[3-[3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F6O3/c1-7(2)12(22)24-11-9-4-3-8(5-9)10(11)6-13(23,14(16,17)18)15(19,20)21/h8-11,23H,1,3-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGGMPGFYAQUIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1C2CCC(C2)C1CC(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80730818 | |

| Record name | 3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80730818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

824411-04-3 | |

| Record name | 3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80730818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)benzoate](/img/structure/B1508257.png)